1,1,2-Triphenyl-propan-1-OL
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2-Triphenyl-propan-1-OL can be synthesized through several methods. One common synthetic route involves the reaction of benzophenone with phenylmagnesium bromide (a Grignard reagent) followed by hydrolysis. The reaction proceeds as follows:
Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.
Grignard Reaction: The Grignard reagent is then reacted with benzophenone to form a tertiary alcohol intermediate.
Hydrolysis: The intermediate is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1,1,2-Triphenyl-propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are hydrocarbons.
Substitution: The major products depend on the substituent introduced, such as alkyl halides.
Scientific Research Applications
1,1,2-Triphenyl-propan-1-OL has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,2-Triphenyl-propan-1-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, further affecting the compound’s behavior in different environments. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1,3-Triphenyl-propan-1-OL
- 1,3-Diphenyl-propan-1-OL
- 2-Methoxy-1,1,2-Triphenyl-propan-1-OL
- 1,2-Diphenyl-propan-1-OL
Uniqueness
1,1,2-Triphenyl-propan-1-OL is unique due to the specific arrangement of its phenyl groups and the position of the hydroxyl group. This structure imparts distinct chemical and physical properties, such as higher stability and specific reactivity patterns, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
38610-96-7 |
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Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1,1,2-triphenylpropan-1-ol |
InChI |
InChI=1S/C21H20O/c1-17(18-11-5-2-6-12-18)21(22,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,22H,1H3 |
InChI Key |
SFRDIOSZMHLSFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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